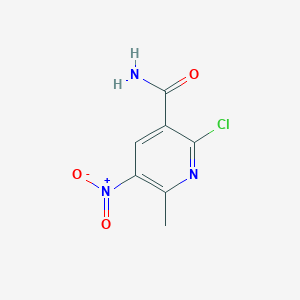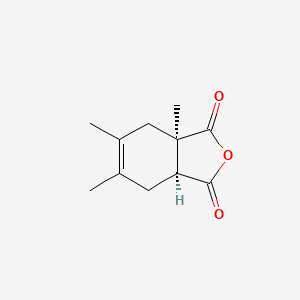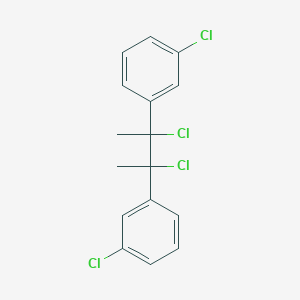
1,1'-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) is an organic compound characterized by the presence of two chlorobenzene rings connected via a 2,3-dichlorobutane bridge. This compound is notable for its unique structural features, which include multiple chiral centers and potential for various stereoisomers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) typically involves the reaction of 2,3-dichlorobutane with 3-chlorobenzene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
2,3-Dichlorobutane: Shares the same dichlorobutane backbone but lacks the chlorobenzene rings.
3-Chlorobenzene: Contains the chlorobenzene moiety but without the dichlorobutane bridge.
Uniqueness
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) is unique due to its combination of structural features, which include multiple chiral centers and the potential for various stereoisomers
特性
CAS番号 |
61185-60-2 |
|---|---|
分子式 |
C16H14Cl4 |
分子量 |
348.1 g/mol |
IUPAC名 |
1-chloro-3-[2,3-dichloro-3-(3-chlorophenyl)butan-2-yl]benzene |
InChI |
InChI=1S/C16H14Cl4/c1-15(19,11-5-3-7-13(17)9-11)16(2,20)12-6-4-8-14(18)10-12/h3-10H,1-2H3 |
InChIキー |
BRPHGDTYVIOJAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)Cl)(C(C)(C2=CC(=CC=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)


![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)

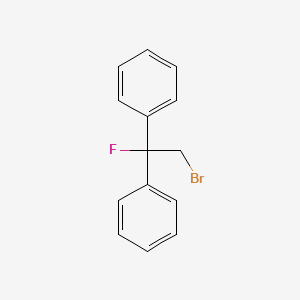
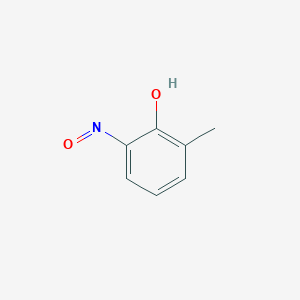


![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)
